molecular formula C20H24BrN5O2S B283304 N-[4-(benzyloxy)-3-bromo-5-ethoxybenzyl]-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine

N-[4-(benzyloxy)-3-bromo-5-ethoxybenzyl]-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine

Cat. No.: B283304
M. Wt: 478.4 g/mol
InChI Key: BYVGHTJAPCUMAU-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)-3-bromo-5-ethoxybenzyl]-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine is a complex organic compound characterized by its unique structural features. This compound contains a bromine atom, an ethoxy group, a phenylmethoxy group, and a methyltetrazolyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of N-[4-(benzyloxy)-3-bromo-5-ethoxybenzyl]-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The presence of the sulfanylethanamine group allows for oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium iodide in acetone.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[4-(benzyloxy)-3-bromo-5-ethoxybenzyl]-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)-3-bromo-5-ethoxybenzyl]-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Compared to other similar compounds, N-[4-(benzyloxy)-3-bromo-5-ethoxybenzyl]-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine stands out due to its unique combination of functional groups. Similar compounds include:

  • This compound
  • This compound

These compounds share some structural similarities but differ in their specific functional groups and overall properties.

Properties

Molecular Formula

C20H24BrN5O2S

Molecular Weight

478.4 g/mol

IUPAC Name

N-[(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine

InChI

InChI=1S/C20H24BrN5O2S/c1-3-27-18-12-16(13-22-9-10-29-20-23-24-25-26(20)2)11-17(21)19(18)28-14-15-7-5-4-6-8-15/h4-8,11-12,22H,3,9-10,13-14H2,1-2H3

InChI Key

BYVGHTJAPCUMAU-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=CC(=C1)CNCCSC2=NN=NN2C)Br)OCC3=CC=CC=C3

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNCCSC2=NN=NN2C)Br)OCC3=CC=CC=C3

Origin of Product

United States

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